3-benzyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one
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Overview
Description
3-benzyl-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused benzofuran and pyrimidine ring system, with a thioxo group at the 2-position and a benzyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of benzylamine with 2-thioxo-2,3-dihydrobenzofuran-4-one in the presence of a base can lead to the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The compound can be reduced to remove the thioxo group, yielding a dihydro derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-benzyl-2-thioxo-2,3-dihydro1
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-benzyl-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The thioxo group and the fused ring system may play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-thioxo-2,3-dihydrobenzofuran-4-one: Shares the benzofuran and thioxo moieties but lacks the pyrimidine ring.
3-benzyl-2-thioxo-2,3-dihydrobenzoxazole: Similar structure but with a benzoxazole ring instead of a benzofuran ring.
2-thioxo-2,3-dihydrobenzothiazole: Contains a benzothiazole ring instead of a benzofuran ring.
Uniqueness
3-benzyl-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one is unique due to its fused benzofuran and pyrimidine ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-benzyl-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c20-16-15-14(12-8-4-5-9-13(12)21-15)18-17(22)19(16)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNJRYMLSYCRGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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